2-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyridine
Overview
Description
2-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyridine is a heterocyclic compound that features a triazolopyridine core with a bromine atom at the 6-position and a pyridine ring attached at the 3-position
Mechanism of Action
Target of Action
Similar compounds, such as triazolopyridines, have been reported to inhibit mitogen-activated protein (map) kinases . They also act as growth hormone secretagogues and antithrombotic agents .
Mode of Action
It’s known that triazolopyridines, a related class of compounds, act as inhibitors of map kinases . They likely bind to the active site of these enzymes, preventing their normal function and leading to a variety of downstream effects.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its inhibition of MAP kinases . MAP kinases are involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. By inhibiting these enzymes, the compound could potentially affect all of these processes.
Result of Action
Given its potential inhibition of map kinases , it could have a variety of effects, including altering cell proliferation, differentiation, and apoptosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyridine typically involves the formation of the triazolopyridine core followed by bromination and subsequent coupling with pyridine. One efficient method involves the use of microwave-mediated, catalyst-free conditions to form the triazolopyridine core . The reaction conditions often include the use of dry toluene as a solvent and heating at 140°C under microwave irradiation .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The triazolopyridine core can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: The pyridine ring can be involved in coupling reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
2-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyridine has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials, such as polymers and dendrimers.
Catalysis: It serves as a ligand in coordination chemistry, facilitating various catalytic processes.
Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, making it a valuable tool in biochemical research
Properties
IUPAC Name |
6-bromo-3-pyridin-2-yl-[1,2,4]triazolo[4,3-a]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN4/c12-8-4-5-10-14-15-11(16(10)7-8)9-3-1-2-6-13-9/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOGYPUORLJBFGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C3N2C=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501207163 | |
Record name | 1,2,4-Triazolo[4,3-a]pyridine, 6-bromo-3-(2-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501207163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1439902-19-8 | |
Record name | 1,2,4-Triazolo[4,3-a]pyridine, 6-bromo-3-(2-pyridinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1439902-19-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,4-Triazolo[4,3-a]pyridine, 6-bromo-3-(2-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501207163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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